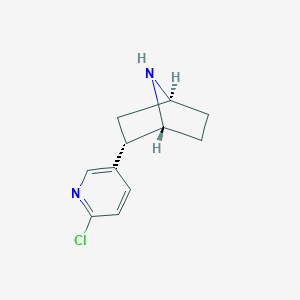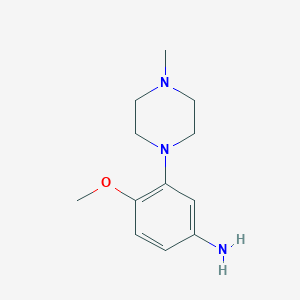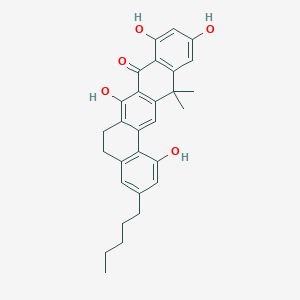
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide, also known as BM212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and tumor growth. By inhibiting COX-2, N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide may reduce inflammation and inhibit tumor growth.
Efectos Bioquímicos Y Fisiológicos
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that it has been found to be relatively non-toxic in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide and its downstream effects.
Direcciones Futuras
There are several future directions for the study of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. One area of research could be the development of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide derivatives with improved potency and selectivity. Another area of research could be the evaluation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide in animal models of cancer and inflammation. Additionally, the potential use of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide as a lead compound for the development of new anti-cancer and anti-inflammatory agents could be explored.
Métodos De Síntesis
The synthesis of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with phenylacetylene to form 1-phenyl-2-(2-chlorophenyl)acetylene. This intermediate compound is then reacted with 5-methylisoxazole-3-carboxylic acid to yield N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
145440-86-4 |
|---|---|
Nombre del producto |
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-methyl-N-(2-phenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)17(20)18-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) |
Clave InChI |
KFJJOVARXGKNFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Sinónimos |
5-methyl-N-(2-phenylphenyl)oxazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




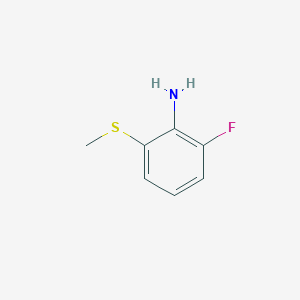
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
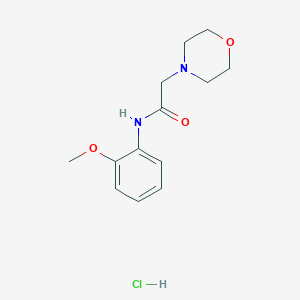
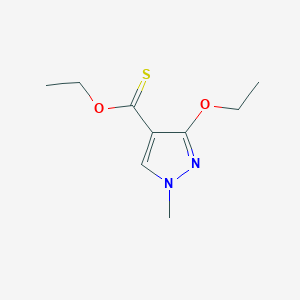
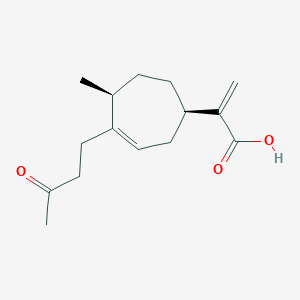
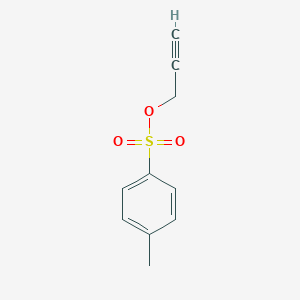
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
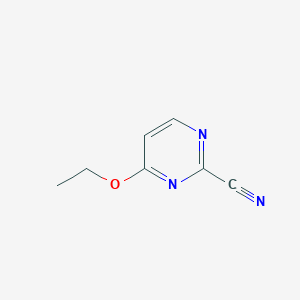
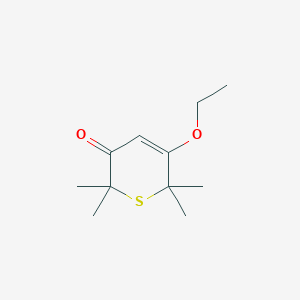
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
